![molecular formula C7H7ClN2O2 B1441852 Ethyl 4-chloropyrimidine-2-carboxylate CAS No. 944906-70-1](/img/structure/B1441852.png)
Ethyl 4-chloropyrimidine-2-carboxylate
Overview
Description
Ethyl 4-chloropyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including Ethyl 4-chloropyrimidine-2-carboxylate, involves various methods. One such method involves the use of organolithium reagents . The reaction of 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with organolithium reagents has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for Ethyl 4-chloropyrimidine-2-carboxylate is 1S/C7H7ClN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-chloropyrimidine-2-carboxylate is a powder that should be stored in an inert atmosphere at 2-8°C . .Scientific Research Applications
Medicinal Chemistry: Anticancer Research
Ethyl 4-chloropyrimidine-2-carboxylate serves as a key intermediate in the synthesis of pyrimidine derivatives, which are crucial in anticancer drug development . These derivatives have shown potential in targeting various cancers, with some exhibiting IC50 values in the nanomolar range, indicating high potency against cancer cells .
Organic Synthesis: Regioselective Reactions
In organic synthesis, this compound is used for its reactivity in nucleophilic substitution reactions. It’s particularly valuable for regioselective synthesis, where it helps in the formation of C-4 substituted products, a common requirement in the synthesis of biologically active molecules .
Pharmacology: Drug Design
The compound plays a significant role in the design and synthesis of pyrimidine-based drugs. Its structure is a critical component in the development of new therapeutic agents for a variety of diseases, including neurological disorders, chronic pain, and diabetes mellitus .
Agricultural Chemistry: Herbicide Development
Pyrimidine derivatives synthesized from Ethyl 4-chloropyrimidine-2-carboxylate have been explored for their herbicidal properties. These compounds contribute to the development of new herbicides that can help manage weed resistance in crops .
Bioactive Heterocyclic Compounds
Ethyl 4-chloropyrimidine-2-carboxylate is a building block for creating bioactive heterocyclic compounds. These compounds have a wide range of biological activities, such as antimicrobial, antiviral, and anti-inflammatory effects, which are essential in the discovery of new drugs .
Material Science: Functional Materials
This compound is also used in the field of material science to create functional materials with specific properties. Its derivatives can be tailored to have particular electronic or photonic characteristics, making them suitable for use in advanced technologies .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, Ethyl 4-chloropyrimidine-2-carboxylate derivatives are used as standards in chromatography. They help in the accurate identification and quantification of substances in complex mixtures .
Industrial Chemistry: Chemical Synthesis
On an industrial scale, Ethyl 4-chloropyrimidine-2-carboxylate is involved in the synthesis of chemicals that are used in various applications, including the production of dyes, resins, and other polymers .
Mechanism of Action
While the specific mechanism of action for Ethyl 4-chloropyrimidine-2-carboxylate is not available, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
While specific future directions for Ethyl 4-chloropyrimidine-2-carboxylate are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
ethyl 4-chloropyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEDRZJHMPCNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloropyrimidine-2-carboxylate | |
CAS RN |
944906-70-1 | |
Record name | ethyl 4-chloropyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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